molecular formula C7H10O2 B1276375 3,5-Hexadienoic acid, 4-methyl- CAS No. 87668-09-5

3,5-Hexadienoic acid, 4-methyl-

Cat. No.: B1276375
CAS No.: 87668-09-5
M. Wt: 126.15 g/mol
InChI Key: BFUYPWNVMSXEQU-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Hexadienoic acid, 4-methyl- involves the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP) to yield 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (4-DHMMP). This intermediate is then dehydrated using a solid acid catalyst to produce parasorbic acid, which can be ring-opened to yield 3,5-Hexadienoic acid, 4-methyl- .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of solid acid catalysts and controlled dehydration processes are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Hexadienoic acid, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Hexadienoic acid, 4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Hexadienoic acid, 4-methyl- involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate protons to acceptor molecules, facilitating various chemical reactions. Its unsaturated structure allows it to participate in addition and substitution reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    2,4-Hexadienoic acid (Sorbic acid): A short-chain unsaturated fatty acid with similar chemical properties.

    4-Methyl-2,4-hexadienoic acid: Another unsaturated fatty acid with a similar structure but different reactivity.

Uniqueness: 3,5-Hexadienoic acid, 4-methyl- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(3E)-4-methylhexa-3,5-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-4H,1,5H2,2H3,(H,8,9)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYPWNVMSXEQU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC(=O)O)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87668-09-5
Record name 3,5-Hexadienoic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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